2-Chloro-4-ethylpyrimidine

Beschreibung

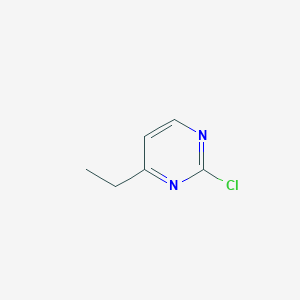

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIVQBQKAWDOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578235 | |

| Record name | 2-Chloro-4-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188707-99-5 | |

| Record name | 2-Chloro-4-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Ethylpyrimidine and Analogues

Established Synthetic Pathways to 2-Chloro-4-substituted Pyrimidines

Traditional methods for constructing the 2-chloro-4-substituted pyrimidine (B1678525) core typically involve a two-stage process: formation of the pyrimidine ring followed by a targeted chlorination step.

The most common and versatile method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea (B33335), or guanidine. slideshare.netbu.edu.eg To produce a 4-ethylpyrimidine (B1589250) core, a suitable 1,3-dicarbonyl precursor bearing an ethyl group is required. For instance, the condensation of 3-oxopentanal (or its synthetic equivalent) with urea would yield 4-ethylpyrimidin-2(1H)-one, the direct precursor for chlorination.

The reaction conditions for pyrimidine ring formation are generally straightforward, often involving heating the reactants in a suitable solvent, sometimes with an acid or base catalyst to facilitate the condensation and cyclization. slideshare.net

| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Resulting Pyrimidine Core |

|---|---|---|

| 3-Oxopentanal | Urea | 4-Ethylpyrimidin-2(1H)-one |

| Ethyl acetoacetate | Guanidine | 2-Amino-6-methylpyrimidin-4(3H)-one |

| Benzoylacetone | Formamide | 4-Methyl-6-phenylpyrimidine thieme-connect.de |

| Malononitrile Dimer | Amidines | 6-Aminopyrimidine derivatives mdpi.com |

Once the 4-ethylpyrimidin-2(1H)-one precursor is formed, the hydroxyl group at position 2 must be converted to a chlorine atom.

Route A: Direct Chlorination of Pyrimidinones (B12756618) The most prevalent method for this transformation is treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov This reaction is often performed by heating the substrate in excess POCl₃, which can also serve as the solvent. nih.gov The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine (B92270), can facilitate the reaction. deepdyve.com Recent advancements have focused on more efficient, solvent-free procedures. One such method involves heating the hydroxypyrimidine with an equimolar amount of POCl₃ and one equivalent of pyridine in a sealed reactor at high temperatures (e.g., 160 °C), which is suitable for large-scale preparations and minimizes waste. nih.gov

Route B: Regioselective Substitution of Dichloropyrimidines An alternative strategy begins with 2,4-dichloropyrimidine (B19661). In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C-4 position is generally more reactive than the one at C-2. wuxiapptec.comguidechem.comstackexchange.com However, specific reagents can achieve selectivity for the C-4 position, leaving the C-2 chlorine intact. For example, a method for preparing the analogous 2-chloro-4-methylpyrimidine (B15830) involves the iron-catalyzed reaction of 2,4-dichloropyrimidine with methylmagnesium chloride (MeMgCl). guidechem.com A similar reaction using ethylmagnesium chloride (EtMgCl) would be expected to yield 2-chloro-4-ethylpyrimidine. This approach avoids the synthesis of the pyrimidinone intermediate but requires careful control of reaction conditions to ensure regioselectivity.

| Reagent(s) | Substrate | Typical Conditions | Key Features |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Hydroxypyrimidine | Reflux in excess POCl₃ | Classic, widely used method. nih.gov |

| POCl₃ / Pyridine | Hydroxypyrimidine | Solvent-free, sealed reactor, 160 °C | High yield, suitable for large scale, reduced waste. nih.gov |

| POCl₃ / PCl₅ Mixture | Hydroxypyrimidine | Heating | A robust and strong chlorinating system. indianchemicalsociety.comresearchgate.net |

| Grignard Reagent (e.g., EtMgCl) / Fe(acac)₃ | 2,4-Dichloropyrimidine | THF, 0 °C | Regioselective alkylation at C-4. guidechem.com |

Innovative Synthetic Approaches for Enhanced Efficiency and Selectivity

Modern synthetic chemistry prioritizes not only the successful formation of the target molecule but also efficiency, selectivity, and sustainability.

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest, particularly in medicinal chemistry. Stereoselectivity can be introduced by using chiral precursors or through asymmetric catalysis.

One approach involves the use of enzymes. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases can catalyze the aldol (B89426) addition of DHAP to aldehyde derivatives of pyrimidine bases, generating acyclic nucleoside analogues with two new, well-defined stereocenters. nih.gov Another strategy employs transition metal catalysis. A highly regio- and enantioselective synthesis of chiral N-allylpyrimidine analogues has been achieved via the rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates, yielding products with excellent enantiomeric excess (up to 99% ee). nih.govresearchgate.net Furthermore, chiral pyrimidine derivatives can be obtained by condensing β-enaminones with amino acid-derived carboxamides. mdpi.com

Green chemistry aims to reduce the environmental impact of chemical processes. rasayanjournal.co.inbenthamdirect.com In pyrimidine synthesis, this has led to the development of several sustainable methodologies that offer advantages over traditional approaches. benthamdirect.comnih.goveurekaselect.com

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, increase yields, and lead to cleaner reactions by providing rapid and uniform heating.

Ultrasonic Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, often leading to shorter reaction times and higher yields. rasayanjournal.co.in

Multicomponent Reactions (MCRs): Reactions like the Biginelli synthesis, where three or more reactants combine in a single pot to form the product, are inherently efficient. They reduce the number of synthetic steps and purification procedures, saving time, solvents, and energy. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions without a solvent (neat) or under solid-state conditions minimizes the use of volatile and often hazardous organic solvents, reducing waste and environmental impact. rasayanjournal.co.inbenthamdirect.com

Green Catalysts: The use of non-toxic, recyclable, and highly efficient catalysts, including biocatalysts or environmentally benign metal catalysts, is a cornerstone of green synthesis. jchemrev.com For instance, a metal-free synthesis of pyrimidines from amidines and α,β-unsaturated ketones has been developed using visible-light-enabled photo-oxidation, avoiding transition-metal catalysts. rsc.org

| Methodology | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating via dielectric interactions | Reduced reaction time, higher yields, cleaner products | rasayanjournal.co.innih.gov |

| Ultrasonic Synthesis | Acoustic cavitation enhances reactivity | Shorter reaction times, improved yields | rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Multiple reactants combine in a single step | High atom economy, reduced waste, operational simplicity | rasayanjournal.co.in |

| Solvent-Free Synthesis | Reaction conducted in the absence of a solvent | Reduced environmental impact, simplified workup | benthamdirect.comeurekaselect.com |

| Visible-Light Photocatalysis | Use of light to drive chemical reactions | Mild conditions, avoids harsh reagents, sustainable energy source | rsc.org |

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. mit.edu In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This setup allows for precise control over parameters like temperature, pressure, and reaction time.

Key benefits of continuous flow synthesis include:

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ in small volumes, minimizing risk. mit.edu

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, preventing hotspots and improving selectivity. nih.gov

Increased Efficiency and Yield: Precise control often leads to higher yields, better selectivity, and shorter reaction times compared to batch processes. vapourtec.com

Scalability: Scaling up production is often simpler, requiring longer run times rather than larger, more complex reactors.

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidines and related fused systems. vapourtec.comresearchgate.net For example, the three-component synthesis of 3-aminoimidazo[1,2-α]pyrimidines demonstrated comparable yields and improved regioselectivity with a significant decrease in reaction time under continuous flow conditions compared to batch synthesis. vapourtec.com The synthesis of complex pyrimidine-containing drugs like celecoxib (B62257) has also been optimized using flow chemistry, reducing a 20-hour batch process to a 64-minute flow synthesis with the same high yield. mdpi.com

| Parameter | Batch Synthesis (Celecoxib) | Continuous Flow Synthesis (Celecoxib) |

|---|---|---|

| Reaction Time | 20 hours | 64 minutes |

| Yield | 90% | 90% |

| Scale | Lab scale | Gram-scale |

| Safety | Standard batch safety protocols | Enhanced safety due to small reaction volume |

Data adapted from a study on the synthesis of celecoxib. mdpi.com

Advanced Characterization and Purity Assessment in Synthetic Research

Following the synthesis of this compound and its analogues, rigorous characterization and purification are essential to ensure the compound's identity, structure, and purity. This involves a combination of chromatographic and spectroscopic techniques that separate the target compound from reaction byproducts and provide detailed information about its molecular structure.

Chromatography is a cornerstone for the isolation and purification of pyrimidine derivatives from complex reaction mixtures. The choice of technique depends on the scale of the synthesis and the required purity of the final product.

Column Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography is a widely employed and effective method. chemicalbook.comgoogle.comguidechem.com In the purification of analogous compounds like 2-chloro-4-methylpyrimidine, common solvent systems include gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in hexanes. chemicalbook.comguidechem.com These non-polar to moderately polar solvent systems effectively separate the target chloropyrimidine from starting materials and byproducts based on differences in polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and purity assessment of halogenated pyrimidines. selleckchem.com Normal-phase HPLC using silica-based columns can achieve high-resolution separation. nih.gov The efficiency of separation for polar solutes like pyrimidine derivatives can be enhanced by using ternary mobile phases, such as mixtures of hexane-isopropanol with additives like ethylene (B1197577) glycol or acetonitrile. nih.gov For purity analysis, HPLC provides quantitative data, with the purity of a sample often determined by the peak area percentage. guidechem.com

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an excellent analytical method for assessing the purity and confirming the identity of volatile compounds like this compound. scispace.comtcichemicals.com The technique separates components of a mixture based on their boiling points and interactions with the stationary phase, providing high-resolution chromatograms that can detect even trace impurities. mdpi.com

Interactive Table: Chromatographic Methods for this compound and Analogues

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

| Column Chromatography | Silica Gel | Hexane/Dichloromethane or Hexane/Ethyl Acetate | Primary Purification |

| HPLC | Silica (Normal Phase) | Hexane/Isopropanol mixtures | High-Resolution Purification & Purity Analysis |

| GC-MS | Various capillary columns | Inert carrier gas (e.g., Helium) | Purity Assessment & Identification |

Spectroscopic methods are indispensable for confirming the chemical structure of the isolated compound. A combination of techniques is used to piece together the molecular framework, from the carbon-hydrogen backbone to the specific placement of functional groups. nih.govmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals that confirm its structure. Based on the spectrum of the analogous 2-chloro-4-methylpyrimidine, two doublets would appear in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two coupled protons on the pyrimidine ring (H-5 and H-6). chemicalbook.com The ethyl group at the C-4 position would produce a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region (δ 1.0-3.0 ppm).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the four carbons of the pyrimidine ring, with the carbon atom attached to the chlorine (C-2) being significantly influenced by the halogen's electronegativity. researchgate.net Two additional signals would correspond to the methylene and methyl carbons of the ethyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, a key diagnostic feature in the mass spectrum is the isotopic pattern caused by the chlorine atom. nih.gov Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two molecular ion peaks: a more intense peak for the molecule containing ³⁵Cl (M⁺) and a less intense peak two mass units higher for the molecule containing ³⁷Cl (M+2)⁺, with a relative intensity ratio of about 3:1. youtube.comyoutube.com This characteristic signature provides unambiguous evidence for the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a chloropyrimidine is characterized by several key absorption bands. chemicalbook.com These include aromatic C-H stretching vibrations, C=N and C=C ring stretching vibrations, which are typically observed in the 1400–1600 cm⁻¹ region. ias.ac.inasianpubs.org The spectrum would also feature aliphatic C-H stretching from the ethyl group and a characteristic absorption band for the C-Cl stretch at lower frequencies.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyrimidines exhibit characteristic absorption bands in the UV region corresponding to n→π* and π→π* electronic transitions of the aromatic system. ias.ac.in

Interactive Table: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | Pyrimidine Protons (H-5, H-6) | Two doublets (δ 7.0-9.0 ppm) |

| Ethyl Group (-CH₂CH₃) | One quartet and one triplet (δ 1.0-3.0 ppm) | |

| ¹³C NMR | Pyrimidine Carbons | Four signals in the aromatic region |

| Ethyl Group Carbons | Two signals in the aliphatic region | |

| Mass Spec. | Molecular Ion | Isotopic cluster at M⁺ and (M+2)⁺ in ~3:1 ratio |

| IR Spec. | Ring Stretching | C=N, C=C bands at ~1400-1600 cm⁻¹ |

| C-Cl Stretch | Characteristic band in the fingerprint region | |

| UV-Vis | Electronic Transitions | Absorption maxima for n→π* and π→π* transitions |

Chemical Transformations and Derivatization Strategies of 2 Chloro 4 Ethylpyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The chlorine atom at the C2 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the two ring nitrogen atoms, which activates the C2 and C4 positions towards attack by nucleophiles.

2-Chloro-4-ethylpyrimidine readily undergoes reactions with a variety of primary and secondary amines to yield 2-amino-4-ethylpyrimidine derivatives. This amination is a robust and widely used method for introducing nitrogen-based functional groups. The reaction typically proceeds by nucleophilic attack of the amine at the C2 position, leading to the displacement of the chloride ion. These reactions can be carried out under various conditions, sometimes employing microwave irradiation to reduce reaction times and improve yields. nih.gov The versatility of this reaction allows for the synthesis of a wide array of N-substituted pyrimidines, which are prevalent scaffolds in biologically active molecules. nih.gov

| Nucleophile | Product Class | Significance |

|---|---|---|

| Primary Amines (e.g., Benzylamine) | N-Substituted-4-ethylpyrimidin-2-amines | Core structures in kinase inhibitors and other pharmaceuticals. |

| Secondary Amines (e.g., Piperidine, Morpholine) | 2-(Heterocyclyl)-4-ethylpyrimidines | Common motifs in medicinal chemistry for modulating solubility and biological activity. nih.gov |

| Anilines | N-Aryl-4-ethylpyrimidin-2-amines | Key intermediates for compounds with potential anticancer and antimicrobial properties. |

In addition to amines, this compound can react with oxygen- and sulfur-based nucleophiles. Treatment with alkoxides, such as sodium methoxide, results in the formation of 2-alkoxy-4-ethylpyrimidines. askfilo.com Similarly, reaction with thiolates, like sodium thiophenoxide, yields 2-(arylthio)- or 2-(alkylthio)-4-ethylpyrimidine derivatives. rsc.org These reactions broaden the scope of accessible derivatives, enabling the introduction of ether and thioether linkages at the C2 position, which are important for tuning the electronic and steric properties of the final molecule. rsc.org

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-ethylpyrimidine |

| Oxygen Nucleophile | Sodium Phenoxide (NaOPh) | 4-Ethyl-2-phenoxypyrimidine |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 4-Ethyl-2-(phenylthio)pyrimidine |

The chloro group at the C2 position serves as an excellent and selective leaving group, making this compound a key intermediate for molecular diversification. nih.govnih.gov This selective reactivity allows for the sequential introduction of different substituents. For instance, after a transformation involving the ethyl side chain, the C2-chloro group can be displaced by a nucleophile in a subsequent step. This two-step strategy, involving modification of the side chain followed by substitution at the pyrimidine core, enables the synthesis of complex, disubstituted pyrimidines that would be difficult to access otherwise. nih.govnih.gov This approach is particularly valuable in the construction of compound libraries for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Transformations Involving the Ethyl Side Chain

While the C2-chloro group is the primary site of reactivity, the ethyl side chain at C4 also offers opportunities for derivatization, although these transformations are often less direct.

Direct functionalization of the ethyl group on the pyrimidine ring, such as through radical halogenation or oxidation, is challenging and often leads to mixtures of products due to the lack of selectivity. nih.govchemrxiv.org Therefore, synthetic strategies more commonly involve building the desired functionalized side chain from a different precursor rather than modifying a pre-existing ethyl group. The direct C-H functionalization of alkyl side chains on heteroaromatic rings remains a significant challenge in organic synthesis, often requiring specialized catalysts or directing groups to achieve regioselectivity. nih.govchemrxiv.org

A powerful and elegant strategy for functionalizing the ethyl side chain involves the use of a vinyl analog, 2-chloro-4-vinylpyrimidine. nih.govresearchgate.net This precursor undergoes conjugate addition (Michael addition) with a wide range of N-, O-, S-, and C-centered nucleophiles across the vinyl group. nih.govnih.govresearchgate.net This reaction selectively forms a new bond at the β-carbon of the vinyl moiety, yielding a variety of 2-chloro-4-(2-substituted ethyl)pyrimidine intermediates. nih.gov

This method provides a versatile route to introduce diverse functionalities two carbons away from the pyrimidine ring. Following the conjugate addition, the chloro group at the C2 position remains intact and available for a subsequent nucleophilic substitution reaction. nih.govnih.gov This sequential approach allows for the creation of 2,4-disubstituted pyrimidines with high levels of complexity and diversity from a common intermediate. nih.govresearchgate.net

| Nucleophile for Conjugate Addition | Intermediate Product | Second Nucleophile for Substitution | Final Product Class |

|---|---|---|---|

| Butylamine | 2-Chloro-4-(2-(butylamino)ethyl)pyrimidine | N-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)-4-(2-(butylamino)ethyl)pyrimidine |

| Methanol | 2-Chloro-4-(2-methoxyethyl)pyrimidine | N-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)-4-(2-methoxyethyl)pyrimidine |

| Thiophenol | 2-Chloro-4-(2-(phenylthio)ethyl)pyrimidine | N-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)-4-(2-(phenylthio)ethyl)pyrimidine |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to oxidative addition by transition metal catalysts, making this compound an excellent substrate for a range of cross-coupling reactions. This reactivity is somewhat modulated by the electron-withdrawing nature of the pyrimidine ring nitrogens, which activates the C-Cl bond towards catalysis.

Palladium catalysts are preeminent in facilitating carbon-carbon bond formation due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. researchgate.netnih.gov For substrates like 2,4-dichloropyrimidines, reactions typically exhibit high regioselectivity, with the C4 position being more reactive than the C2 position. mdpi.comfigshare.com However, in this compound, the C2 position is the sole site for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp2)-C(sp2) bonds by coupling the chloro-pyrimidine with an organoboron reagent, typically an aryl or heteroaryl boronic acid or ester. researchgate.netmdpi.com The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a Pd(II) precatalyst. A base is required to activate the boronic acid for transmetalation.

The reaction conditions can be fine-tuned for optimal yield and purity. Microwave irradiation has been shown to significantly accelerate the reaction, often reducing reaction times from hours to minutes and requiring lower catalyst loadings. mdpi.com

| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (µW) | 81 |

| Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 5 h | 80-85 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 h | >90 |

This table presents typical conditions for Suzuki-Miyaura couplings of 2-chloropyrimidine (B141910) analogues. Data compiled from multiple sources. mdpi.comresearchgate.net

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between this compound and a terminal alkyne. wikipedia.org This reaction is characteristically co-catalyzed by palladium and copper(I) salts, in the presence of a base, typically an amine, which also serves as the solvent. libretexts.orgorganic-chemistry.org The resulting 2-alkynyl-4-ethylpyrimidines are valuable intermediates for further synthetic elaborations, including the construction of more complex heterocyclic systems. rsc.org

Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling) and purification challenges. nih.gov These systems often employ highly active palladium catalysts with specialized phosphine (B1218219) ligands.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / THF | Room Temp. | |

| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 25 - 60 |

| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp. |

This table illustrates common catalytic systems for Sonogashira couplings involving halo-N-heterocycles. rsc.orgnih.gov

Heck Reaction

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of this compound with an alkene to form a new C=C bond, yielding a substituted alkene. organic-chemistry.orgwikipedia.org The reaction involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org A base is used to regenerate the active Pd(0) catalyst. Microwave-assisted Heck reactions have been shown to be superior to conventional heating, resulting in reduced reaction times, lower catalyst loading, and higher yields with fewer side products. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time | Notes |

| (Ph₃P)₂PdCl₂ | N-ethylpiperidine | DMF | 150 | 60-80 min (µW) | Improved yields over conventional heating |

| Pd(OAc)₂ | Et₃N | NMP | 100-140 | 12-24 h | Phosphine-free conditions possible |

| Pd/C | K₂CO₃ | DMF/H₂O | 120 | 8 h | Heterogeneous catalyst option |

This table summarizes representative conditions for Heck reactions on functionalized pyrimidine substrates. nih.govnih.gov

While palladium is the most common catalyst, other transition metals can also be employed for C-C bond formation, offering alternative reactivity and substrate scope.

Hiyama Coupling

The Hiyama coupling utilizes an organosilane as the organometallic coupling partner. An activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), is necessary to generate a hypervalent silicate (B1173343) species, which then undergoes transmetalation to the palladium center. This methodology has been successfully applied to the C2-arylation and alkenylation of pyrimidine derivatives using pyrimidin-2-yl tosylates as electrophiles, a reactivity pattern that is directly analogous to that of this compound. semanticscholar.org

Negishi and Kumada Couplings

The Negishi (organozinc) and Kumada (organomagnesium/Grignard) couplings are powerful alternatives, particularly for the introduction of alkyl groups. These reactions often proceed under mild conditions and can exhibit high selectivity. While less common for pyrimidine substrates compared to Suzuki or Sonogashira reactions, they have been effectively used for the C4-selective coupling of related dichloropyridines, demonstrating their potential applicability for derivatizing the 2-chloro-pyrimidine core. nih.gov

| Coupling Reaction | Metal Reagent | Catalyst System | Key Activator/Additive |

| Hiyama | R-Si(OR')₃ | PdCl₂ / PCy₃ | TBAF, CuCl |

| Negishi | R-ZnX | Pd(OAc)₂ / SPhos | None |

| Kumada | R-MgX | PdCl₂(dppf) | None |

This table outlines alternative metal-catalyzed cross-coupling reactions and their typical components, applicable to halo-heterocycles. semanticscholar.orgnih.gov

Heterocyclic Annulation and Complex Ring System Construction

The functionalized pyrimidines synthesized via cross-coupling reactions are valuable precursors for building more elaborate, fused heterocyclic systems. The newly introduced carbon-based substituent can be designed to contain a reactive handle that participates in a subsequent intramolecular cyclization, or annulation, reaction.

For example, a 2-alkynylpyrimidine, synthesized via a Sonogashira reaction, can undergo intramolecular cyclization. If the alkyne is coupled with a substrate containing a suitably positioned nucleophile (e.g., an ortho-aminoaniline), it can lead to the formation of fused polycyclic systems. Similarly, an ortho-halophenyl group introduced via Suzuki coupling can be further functionalized and cyclized to generate fused systems.

Another strategy involves multicomponent reactions where the pyrimidine serves as a core scaffold. For instance, a pyrimidine derivative could be incorporated into a sequence leading to fused systems like pyranopyrimidines through a one-pot condensation reaction involving other reagents. researchgate.net N-heterocyclic carbene (NHC)-catalyzed annulation reactions also represent a modern approach to constructing fused pyrimidinones (B12756618) from appropriate precursors. rsc.org

| Precursor (from this compound) | Annulation Strategy | Resulting Fused System |

| 2-(2-Aminophenyl)ethynyl-4-ethylpyrimidine | Intramolecular Cyclization (e.g., Larock Indole Synthesis) | Pyrido[2,3-b]indole analogue |

| 2-(2-Hydroxyphenyl)-4-ethylpyrimidine | Intramolecular Dehydrative Cyclization | Benzofuro[2,3-d]pyrimidine |

| 2-Vinyl-4-ethylpyrimidine | Diels-Alder Reaction [4+2] Cycloaddition | Fused quinoline (B57606) or isoquinoline (B145761) system |

| 4-Ethylpyrimidin-2-amine | Multicomponent Condensation | Pyrido[2,3-d]pyrimidine |

This table provides illustrative examples of how functionalized this compound derivatives can be used to construct complex fused ring systems.

Academic Research Applications and Biological Significance of 2 Chloro 4 Ethylpyrimidine Derivatives

Pharmaceutical and Medicinal Chemistry Research

The exploration of 2-chloro-4-ethylpyrimidine as a scaffold in pharmaceutical and medicinal chemistry is driven by the consistent discovery of potent biological activities in analogous pyrimidine (B1678525) derivatives. Researchers utilize this compound as a building block to design and synthesize novel molecules with tailored properties aimed at specific biological targets.

Design and Synthesis of Novel Bioactive Pyrimidine Analogues

The synthesis of novel bioactive pyrimidine analogues from starting materials like this compound is a significant area of research. The chlorine atom at the 2-position is a key functional group that can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce a wide range of substituents. This synthetic accessibility allows for the creation of diverse libraries of compounds for biological screening. For instance, microwave-assisted synthesis has been reported as an efficient method for generating unique pyrimidine-anchored derivatives from 2-amino-4-chloro-pyrimidine, a related starting material. This technique often leads to good yields in shorter reaction times nih.gov. The general principle of nucleophilic substitution on the chloropyrimidine ring is a fundamental strategy in the synthesis of these novel analogues derpharmachemica.comnih.gov.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, SAR investigations have revealed that the nature and position of substituents on the pyrimidine ring are critical for their bioactivity nih.gov. In the context of derivatives from this compound, SAR studies would involve synthesizing a series of analogues with systematic variations in the substituent introduced at the 2-position and evaluating their biological effects.

For example, research on other pyrimidine derivatives has shown that the introduction of different aryl or heteroaryl groups can significantly impact their antimicrobial or anticancer properties. The electronic and steric properties of these substituents play a vital role in the interaction of the molecule with its biological target acs.org. Optimization of a lead compound often involves iterative cycles of chemical synthesis and biological testing to identify the substituents that confer the highest potency and selectivity.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity dovepress.comnih.gov. This approach is integral to rational ligand design, where new molecules are designed based on the known structural requirements of a biological target. For derivatives of this compound, pharmacophore models can be developed based on the structures of known active compounds that target a specific enzyme or receptor.

These models can then be used to virtually screen large databases of chemical compounds to identify new potential hits or to guide the design of novel derivatives with improved binding affinity and selectivity. The combination of pharmacophore modeling with molecular docking studies can provide detailed insights into the binding modes of these compounds at the atomic level, further aiding in the design of more potent and specific therapeutic agents researchgate.net.

Antimicrobial Activity Studies

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.

Numerous studies have reported the synthesis and evaluation of pyrimidine derivatives as potential antibacterial agents nih.govnih.gov. The general strategy involves the reaction of a chloropyrimidine with various amines or other nucleophiles to generate a library of compounds that are then screened for their activity against a panel of pathogenic bacteria.

While specific data for this compound derivatives is limited in the public domain, research on analogous compounds provides valuable insights. For example, derivatives of 2-amino-4-chloropyridine have been synthesized and shown to exhibit significant antibacterial activity, with the nature of the substituent on the imino group influencing the potency researchgate.net. The table below illustrates the kind of data generated in such studies, showing the Minimum Inhibitory Concentration (MIC) values of hypothetical 2-substituted-4-ethylpyrimidine derivatives against various bacterial strains.

| Compound ID | R-Group at C2-Position | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |

| Hypothetical-1 | -NH-(4-fluorophenyl) | 16 | 32 | 64 |

| Hypothetical-2 | -NH-(2,4-dichlorophenyl) | 8 | 16 | 32 |

| Hypothetical-3 | -S-(4-methoxyphenyl) | 32 | 64 | >128 |

| Hypothetical-4 | -O-(4-nitrophenyl) | 64 | >128 | >128 |

This table is illustrative and based on general findings for pyrimidine derivatives, not specific to this compound derivatives due to lack of available data.

In addition to antibacterial activity, pyrimidine derivatives are also being investigated for their potential as antifungal agents mdpi.com. The increasing incidence of fungal infections, particularly in immunocompromised patients, necessitates the development of new and effective antifungal drugs.

The design and synthesis of pyrimidine derivatives for antifungal research follow similar principles to those for antibacterial agents. The this compound core can be modified with various functional groups to explore their impact on antifungal efficacy. Studies on other pyrimidine analogues have demonstrated that specific substitutions can lead to potent activity against a range of fungal pathogens, including Aspergillus and Candida species scielo.brfrontiersin.orgnih.gov. The table below presents hypothetical MIC values for 2-substituted-4-ethylpyrimidine derivatives against common fungal strains, illustrating the type of data sought in these research endeavors.

| Compound ID | R-Group at C2-Position | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |

| Hypothetical-A | -NH-(pyridin-2-yl) | 8 | 16 | 32 |

| Hypothetical-B | -NH-(thiazol-2-yl) | 4 | 8 | 16 |

| Hypothetical-C | -S-(5-chlorobenzothiazol-2-yl) | 16 | 32 | 64 |

| Hypothetical-D | -O-(2-naphthyl) | 32 | 64 | >128 |

This table is illustrative and based on general findings for pyrimidine derivatives, not specific to this compound derivatives due to lack of available data.

Antiviral Therapeutic Development

The pyrimidine nucleus is a fundamental component of nucleosides, making its derivatives prime candidates for the development of antiviral agents. benthamdirect.com A wide variety of pyrimidine-based molecules have been synthesized and evaluated for their ability to inhibit the replication of numerous viruses, including influenza, respiratory syncytial virus (RSV), herpes viruses, hepatitis B and C (HBV and HCV), and the human immunodeficiency virus (HIV). nih.gov The primary mechanism of action for many of these antiviral pyrimidine derivatives involves the inhibition of viral enzymes that are essential for replication, such as polymerases or proteases. youtube.com

Recent research has highlighted the potential of pyrimidine derivatives against emerging viral threats. For instance, in silico studies have been conducted to evaluate the potential inhibitory action of 2-amino-4-chloro-pyrimidine derivatives against the main protease of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Furthermore, some fused pyrimidine derivatives have demonstrated notable antiviral activity against viruses like the human coronavirus 229E (HCoV-229E). mdpi.com The development of pyrimidine-based antivirals is an ongoing area of research, with the goal of identifying novel compounds with broad-spectrum activity and a high barrier to resistance. benthamdirect.comnih.gov

Table 1: Examples of Pyrimidine Derivatives with Antiviral Activity

| Compound Class | Target Virus | Reported Activity | Reference |

| 2-amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 (in silico) | Potential inhibition of the main protease. | nih.gov |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Compounds with cyclopropylamino and aminoindane moieties showed significant efficacy. | mdpi.com |

| General Pyrimidine Derivatives | Influenza, RSV, Herpes, HBV, HCV, HIV | Inhibition of a wide range of viruses. | nih.gov |

Anticancer and Antitumor Research

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them key pharmacophores in the design of anticancer agents. sciensage.info Pyrimidine derivatives have been extensively investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), interference with DNA synthesis, and induction of apoptosis. encyclopedia.pubresearchgate.net

Numerous studies have demonstrated the cytotoxic effects of novel pyrimidine derivatives against a range of human cancer cell lines. For example, certain 2-amino-4-chloro-pyrimidine derivatives have shown cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov Other research has focused on the development of pyrimidine-based compounds that can overcome drug resistance, a major challenge in cancer chemotherapy. nih.gov The versatility of the pyrimidine scaffold allows for the synthesis of a vast library of compounds, many of which have shown promising anticancer potential with IC50 values in the nanomolar range. encyclopedia.pubnih.gov

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

| Derivative | Cancer Cell Line | EC50/IC50 Value | Reference |

| Derivative with bromophenyl piperazine moiety | HCT116 (Colon) | 89.24 ± 1.36 µM | nih.gov |

| MCF7 (Breast) | 89.37 ± 1.17 µM | nih.gov | |

| Derivative with 4-methyl piperazine moiety | HCT116 (Colon) | 209.17 ± 1.23 µM | nih.gov |

| MCF7 (Breast) | 221.91 ± 1.37 µM | nih.gov | |

| Chlorine containing tetrahydropyrimidines | K562 (Leukemia) | 1.66 ± 0.05 µM | nih.gov |

Exploration in Neurological Disorder Therapeutics

While research into chloropyrimidine derivatives for neurological disorders is less extensive than for cancer or viral infections, the pyrimidine core is present in molecules that are active in the central nervous system (CNS). The development of pyrimidine derivatives as therapeutic agents for neurological conditions like Alzheimer's disease is an emerging area of interest. nih.gov The mechanisms of action being explored include the inhibition of enzymes such as acetylcholinesterase (AChE) and the modulation of signaling pathways implicated in neuroinflammation and neurodegeneration. nih.govnih.gov For instance, the expression of cyclooxygenase-2 (COX-2) has been linked to the pathogenesis of several degenerative brain diseases, and selective COX-2 inhibitors are being investigated as potential treatments. nih.gov

Enzyme Inhibition and Metabolic Pathway Modulation

The ability of pyrimidine derivatives to mimic natural metabolites allows them to act as inhibitors of various enzymes, thereby modulating metabolic pathways. journalagent.com This inhibitory activity is the basis for many of their therapeutic effects.

Given that pyrimidines are fundamental components of nucleic acids, their derivatives are well-positioned to interact with enzymes involved in nucleic acid metabolism. wikipedia.org This includes enzymes responsible for both the synthesis and degradation of nucleotides. By inhibiting these enzymes, pyrimidine derivatives can disrupt the production of DNA and RNA, a mechanism that is particularly effective in rapidly proliferating cells like cancer cells and viruses. For example, inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, have been developed as anticancer and antibacterial agents. The inhibition of enzymes in the pyrimidine biosynthesis pathway can also synergize with nucleoside analogs to block viral infections, as has been shown for SARS-CoV-2. biorxiv.org

Some pyrimidine derivatives have also been investigated as inhibitors of enzymes like glutathione S-transferase (GST) and glutathione reductase (GR), which are involved in cellular detoxification and redox regulation and can be overexpressed in cancer cells. journalagent.comjuniperpublishers.com For example, 4-amino-2-chloropyrimidine has been shown to be an effective noncompetitive inhibitor of the GST enzyme. journalagent.com

Table 3: Inhibition of Metabolic Enzymes by Pyrimidine Derivatives

| Enzyme | Inhibitor | Inhibition Type | Kᵢ Value | IC₅₀ Value | Reference |

| Glutathione S-Transferase (GST) | 4-amino-2-chloropyrimidine | Noncompetitive | 0.047 ± 0.0015 µM | 0.037 µM | journalagent.com |

| Glutathione Reductase (GR) | 4-amino-2,6-dichloropyrimidine | Noncompetitive | 0.979 ± 0.23 µM | 0.390 µM | juniperpublishers.com |

| β-Glucuronidase | 2-aminopyrimidine derivative (Compound 24) | - | - | 2.8 ± 0.10 µM | nih.gov |

Agrochemical Science Research

The biological activity of pyrimidine derivatives extends to the field of agriculture, where they have been developed as effective pesticides, including herbicides, fungicides, and insecticides. acs.orgnih.govmdpi.com

Herbicidal Compound Design and Evaluation

Pyrimidine derivatives are a prominent class of herbicides. acs.org They can act on various molecular targets in plants, leading to the disruption of essential biological processes and ultimately, plant death. One of the key targets for pyrimidine-based herbicides is acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses. arkat-usa.orgresearchgate.net By inhibiting this enzyme, these herbicides selectively control grass weeds in broadleaf crops.

The design of novel herbicidal compounds often involves modifying the substituents on the pyrimidine ring to enhance activity and selectivity. For instance, the introduction of a chlorine atom at the 5-position of the pyrimidine ring, combined with modifications at the 2-position, has been shown to result in excellent herbicidal activity. acs.org Research in this area continues to explore new pyrimidine scaffolds and substitution patterns to develop more effective and environmentally benign herbicides. arkat-usa.orgnih.govmdpi.com

Table 4: Herbicidal Activity of Pyrimidine Derivatives

| Compound Class | Target Weeds | Mechanism of Action | Reference |

| 2- and 4-pyrimidinyloxyphenoxypropionates | Rape and barnyard grass | Inhibition of Acetyl-CoA carboxylase (ACCase) | arkat-usa.orgresearchgate.net |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass | Inhibition of protoporphyrinogen oxidase (in silico) | nih.govmdpi.com |

| 5-chloropyrimidine derivatives | Broad-leaved weeds and amaranth | - | acs.org |

Fungicidal Compound Design and Evaluation

The pyrimidine scaffold is a cornerstone in the development of novel fungicides due to its versatile biological activity. Researchers have extensively explored derivatives of pyrimidine compounds to create potent agents for controlling phytopathogenic fungi. The design strategy often involves the "linking of active sub-structures," where the pyrimidine core is combined with other known fungicidally active moieties to enhance efficacy and spectrum. mdpi.com This approach has led to the synthesis of numerous derivatives with significant activity against a range of plant pathogens.

For instance, studies have focused on synthesizing new pyrimidine derivatives and evaluating their in vitro activity against fungi like Rhizoctonia solani. nih.gov In one study, two newly synthesized fenclorim derivatives demonstrated notable fungicidal activity against six plant fungal strains. mdpi.com One of these compounds, designated as compound 6, showed excellent activity against Botrytis cinerea in vivo, with an EC₅₀ value of 20.84 mg/L, which was significantly better than the commercial fungicide pyrimethanil (EC₅₀ of 30.72 mg/L). mdpi.com Furthermore, this compound was more effective against Pseudoperonospora cubensis in vitro than pyrimethanil. mdpi.com Another derivative, compound 7, exhibited strong fungicidal action against Erysiphe cichoracearum, a pathogen that pyrimethanil did not control effectively at the same concentration. mdpi.com

The evaluation of these compounds typically involves screening against a panel of economically important fungi. Research has shown that N-nitro-2-pyrimidinamine derivatives can inhibit the mycelium growth of various fungal species. researchgate.net Similarly, other synthesized pyrimidine derivatives have shown promising activity against fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.comrudn.ru The results from these bioassays are often used to establish Structure-Activity Relationships (SAR), which guide the design of more potent fungicidal agents. nih.gov

Table 1: Fungicidal Activity of Selected Pyrimidine Derivatives

| Compound | Target Fungus | EC₅₀ (mg/L) | Reference Fungicide | Reference EC₅₀ (mg/L) |

|---|---|---|---|---|

| Compound 6 | Botrytis cinerea | 20.84 | Pyrimethanil | 30.72 mdpi.com |

| Compound 4f | Pseudoperonospora cubensis | 1.96 | Diflumetorim | 21.44 nih.gov |

| Compound 4a | Pseudoperonospora cubensis | 4.69 | Flumorph | 7.55 nih.gov |

| Compound J | Southern Corn Rust | 2.16 | Propiconazole | 3.92 researchgate.net |

| Compound T33 | Corn Rust | 0.60 | Tebuconazole | 1.65 researchgate.net |

Insecticidal Applications in Crop Protection

Beyond their fungicidal properties, pyrimidine derivatives are also significant in the development of insecticides for crop protection. The core structure is a versatile template for creating molecules that target various insect pests. Research has focused on synthesizing pyrimidin-4-amine derivatives and evaluating their effectiveness against pests like Mythimna separata (armyworm), Aphis medicagini (aphid), and Tetranychus cinnabarinus (spider mite). acs.org

In a notable study, a series of pyrimidin-4-amine compounds bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were synthesized and tested. acs.org Two compounds from this series, U7 and U8, demonstrated broad-spectrum insecticidal and fungicidal activity. acs.org Specifically, the insecticidal activity against M. separata was significant, with LC₅₀ values of 3.57 ± 0.42 mg/L for compound U7 and 4.22 ± 0.47 mg/L for compound U8. acs.org These values indicate potent activity, comparable to existing commercial insecticides. The versatility of the pyrimidine structure allows for modifications that can lead to compounds with dual-action properties, controlling both fungal diseases and insect pests, which is highly valuable in integrated pest management strategies. acs.org

Advanced Materials Science Research and Development

The unique chemical properties of the pyrimidine ring system make it a valuable building block in materials science. nbinno.com Its aromaticity, nitrogen heteroatoms, and potential for functionalization allow for its incorporation into a wide array of advanced materials. nbinno.com

Pyrimidine Derivatives in Polymer Chemistry

Pyrimidine derivatives are increasingly being integrated into polymer chains to impart specific functions and properties. Their rigid structure and ability to form hydrogen bonds can enhance the thermal stability and mechanical properties of polymers. tandfonline.com For example, a series of polyetherurethanes containing a 2,4-dihydroxy-6-methylpyrimidine structure in the main chain have been synthesized. tandfonline.com The inclusion of the pyrimidine ring resulted in improved thermal properties compared to similar polyurethanes, with 5% weight loss occurring at temperatures between 250 to 340°C. tandfonline.com

In another application, bioinspired pyrimidine-containing cationic polymers have been developed for use as nanocarriers in DNA and protein delivery. nih.gov These polymers are synthesized through a Michael addition reaction involving pyrimidine-based linkages and polyethyleneimine (PEI). nih.gov The resulting materials can effectively condense DNA and proteins into nanoparticles, facilitating their transport into cells with high efficiency and low toxicity. nih.gov This demonstrates the potential of pyrimidine-based polymers in biomedical and biotechnological fields.

Applications in Functional Materials with Unique Properties

The diverse reactivity of pyrimidine derivatives makes them versatile components in the creation of functional materials with unique optical, electronic, and charge transport properties. nbinno.comnih.gov The presence of the pyrimidine ring can influence the molecular packing and electronic structure of materials, leading to desirable characteristics for applications in electronics and optoelectronics. Researchers utilize these compounds to develop novel drug candidates, advanced materials, and new catalytic systems. nbinno.com The ability to functionalize the pyrimidine ring allows for the fine-tuning of material properties, paving the way for innovations in materials science. nbinno.com

Computational Chemistry and Molecular Modeling in Research

Computational methods are powerful tools for investigating the properties and reactivity of pyrimidine derivatives at the molecular level. These techniques provide insights that complement experimental findings and guide the design of new molecules with desired functionalities.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to analyze the electronic structure of pyrimidine derivatives. plu.mxfigshare.com These studies help in understanding the molecule's stability, reactivity, and spectroscopic properties. For instance, a DFT study on 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine using the B3LYP/6-311++G(d,p) basis set was conducted to determine optimized geometries, vibrational frequencies, and torsional potentials. figshare.com

Such calculations also determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. figshare.com The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. In a study of a Schiff base compound derived from a chloro-substituted phenol, the HOMO-LUMO gap was calculated to be 0.13061 a.u. scienceopen.comnih.gov Analysis of the molecular electrostatic potential (MEP) surface helps identify sites susceptible to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions. figshare.com Furthermore, Natural Bond Orbital (NBO) analysis is employed to investigate the stability arising from hyperconjugative interactions and charge delocalization within the molecule. figshare.com

Molecular Docking and Dynamics Simulations for Receptor Interactions

In the realm of computational drug design, molecular docking and dynamics simulations serve as powerful tools to elucidate the binding mechanisms of ligands with their biological targets. For derivatives of 2-chloro-pyrimidine, these in silico techniques have been instrumental in predicting their potential as therapeutic agents by analyzing their interactions at the molecular level.

One area of significant research has been the evaluation of 2-amino-4-chloro-pyrimidine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov Molecular docking studies on a series of these derivatives have revealed promising binding affinities. For instance, a derivative identified as compound 6 in a study, 4-(4-(4-bromophenyl)piperazin-1-yl) pyrimidin-2-amine, exhibited the highest binding energy score of -8.12 kcal/mol with an inhibition constant of 1.11 µM against the main protease (PDB ID: 6LU7). nih.gov This strong interaction suggests its potential as an effective inhibitor. The interactions of these derivatives within the active site of the protease provide insights into their inhibitory mechanism. nih.gov

Similarly, other pyrimidine derivatives have been investigated for their antiviral potential against SARS-CoV-2. A molecular docking study of various synthesized pyrimidine derivatives against the SARS-CoV-2 main protease highlighted several compounds with strong binding affinities, suggesting their potential to disrupt the viral life cycle. mdpi.com

Beyond antiviral applications, molecular docking simulations have been employed to explore the anticancer potential of pyrimidine derivatives. In one study, pyrimidine-based compounds were docked into the ligand-binding domain of the Bcl-2 protein, an important regulator of apoptosis. The simulations revealed that these derivatives could effectively bind to the active site of Bcl-2, indicating their potential as apoptosis-inducing agents. mdpi.com

Furthermore, molecular dynamics simulations have been utilized to assess the stability of the ligand-receptor complexes. For instance, a study on pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors showed that the most promising compound remained stable within the active site of the receptor over a 100-nanosecond simulation period. This stability is a key indicator of a compound's potential to exert a sustained inhibitory effect.

The table below summarizes the molecular docking results for selected 2-amino-4-chloro-pyrimidine derivatives against the SARS-CoV-2 main protease.

| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

| 1 | -6.83 | 11.12 |

| 2 | -7.12 | 6.45 |

| 3 | -7.34 | 4.34 |

| 4 | -7.89 | 1.89 |

| 5 | -7.67 | 2.67 |

| 6 | -8.12 | 1.11 |

| 7 | -7.54 | 3.34 |

Data sourced from a study on 2-amino-4-chloro-pyrimidine derivatives and their interaction with the SARS-CoV-2 main protease (PDB ID: 6LU7). nih.gov

Predictive Studies in Drug Metabolism, Distribution, and Toxicity (ADME/Tox)

The journey of a potential drug candidate from discovery to clinical application is heavily dependent on its pharmacokinetic and toxicological profile. In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for the early-stage evaluation of drug-likeness and potential liabilities of novel compounds, including derivatives of 2-chloro-pyrimidine. These predictive models help in prioritizing compounds with favorable properties for further development, thereby reducing the likelihood of late-stage failures. nih.govnih.gov

For a series of 2-amino-4-chloro-pyrimidine derivatives, a comprehensive in silico ADME/Tox analysis was conducted to assess their drug-like properties. nih.gov The results indicated that all the synthesized derivatives exhibited high gastrointestinal (GI) absorption, a desirable characteristic for orally administered drugs. Furthermore, most of these compounds were predicted to have the ability to cross the blood-brain barrier (BBB), suggesting their potential for treating central nervous system disorders. nih.gov However, the majority of the derivatives showed low skin permeability, as indicated by their negative logKp values. nih.gov

A key aspect of drug-likeness is adherence to Lipinski's rule of five, which predicts the oral bioavailability of a compound. All the studied 2-amino-4-chloro-pyrimidine derivatives showed zero violations of this rule, with molecular weights ranging from 192.36 to 334.21 g/mol and consensus Log P values between 0.14 and 1.89. nih.gov The bioavailability score for all these derivatives was consistently 0.55. nih.gov

In terms of safety, toxicity predictions are of paramount importance. The aforementioned series of 2-amino-4-chloro-pyrimidine derivatives were evaluated for potential toxicity. The analysis revealed that none of the compounds were likely to cause skin sensitization. nih.gov Importantly, they were also predicted to be negative for AMES toxicity, indicating a low likelihood of being mutagenic. nih.gov The maximum tolerated dose in humans was also predicted for some of the derivatives. nih.gov

The table below provides a summary of the predicted ADME and toxicity properties for a selection of 2-amino-4-chloro-pyrimidine derivatives.

| Property | Derivative 1 | Derivative 3 | Derivative 6 | Derivative 7 |

| GI Absorption | High | High | High | High |

| BBB Permeability | No | No | Yes | Yes |

| Skin Permeability (logKp) | -4.95 cm/s | -4.87 cm/s | -3.65 cm/s | -3.98 cm/s |

| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 |

| Lipinski's Rule Violations | 0 | 0 | 0 | 0 |

| AMES Toxicity | No | No | No | No |

| Skin Sensitization | No | No | No | No |

This data is based on in silico predictions for a series of 2-amino-4-chloro-pyrimidine derivatives. nih.gov

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing the discovery of small molecules. mdpi.com For pyrimidine-based compounds, these computational tools offer a paradigm shift from traditional, often serendipitous, discovery methods to a more rational, predictive, and accelerated approach.

Table 1: Applications of AI/ML in Pyrimidine (B1678525) Drug Discovery

| Application Area | Description | Potential Impact |

|---|---|---|

| Virtual Screening | In silico screening of large compound libraries to predict binding affinity and identify initial hits. | Accelerates hit identification and reduces experimental screening costs. |

| ADMET Prediction | ML models predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties early in the discovery phase. mdpi.com | Reduces late-stage attrition of drug candidates due to poor pharmacokinetics. |

| De Novo Design | Generative AI algorithms design novel pyrimidine structures with optimized properties for a specific biological target. | Expands access to novel chemical matter and intellectual property. |

| Synthesis Prediction | AI tools predict viable synthetic routes for novel pyrimidine compounds, aiding in chemical synthesis planning. | Streamlines the synthesis of newly designed molecules. |

Nanotechnology and Advanced Drug Delivery Systems Utilizing Pyrimidine Scaffolds

A significant challenge for many potent pyrimidine-based therapeutic agents is poor aqueous solubility, which can limit their bioavailability and clinical utility. nih.gov Nanotechnology offers innovative solutions to overcome these pharmacokinetic hurdles through the development of advanced drug delivery systems (DDSs). mdpi.com

By encapsulating pyrimidine compounds within nanocarriers such as liposomes, polymeric nanoparticles, or albumin nanoparticles, it is possible to enhance their solubility, protect them from premature degradation, and control their release profile. nih.govyoutube.com These engineered nanoparticles can be designed for targeted delivery, accumulating preferentially at the site of disease, such as a tumor. This targeted approach can increase the therapeutic efficacy of the encapsulated pyrimidine drug while minimizing off-target side effects. youtube.com For example, research on pyrazolo[3,4-d]pyrimidines, a class of anticancer compounds, demonstrated that encapsulation in albumin nanoparticles and liposomes effectively overcame their poor water solubility, representing a crucial step for their future clinical development. nih.gov

Table 2: Nanocarriers for Pyrimidine-Based Drug Delivery

| Nanocarrier Type | Description | Key Advantages |

|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs. nih.gov | Biocompatible, can improve solubility and circulation time. nih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Offers controlled and sustained release of the encapsulated drug. |

| Albumin Nanoparticles | Nanoparticles formed from serum albumin, a natural plasma protein. nih.gov | Biocompatible, biodegradable, and can enhance tumor targeting. nih.gov |

| Carbon Nanotubes | Allotropes of carbon with a cylindrical nanostructure. | High surface area for drug loading and potential for functionalization. mdpi.com |

Sustainable Chemistry and Environmental Considerations in Pyrimidine Research

The principles of green chemistry are becoming increasingly important in pharmaceutical synthesis, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in Traditional methods for synthesizing pyrimidine derivatives often involve hazardous solvents and toxic reagents. rasayanjournal.co.in In response, significant research is focused on developing more sustainable and eco-friendly synthetic routes. benthamdirect.comnih.gov

These green approaches include microwave-assisted synthesis, which can dramatically shorten reaction times and increase yields, and the use of ultrasonic irradiation. rasayanjournal.co.inresearchgate.net Multicomponent reactions (MCRs) are particularly advantageous, as they combine three or more reactants in a single step to form the final product, reducing waste and improving efficiency. rasayanjournal.co.in Furthermore, the development of solvent-free reactions or the use of greener solvents, such as ionic liquids or even magnetized deionized water, minimizes the use of volatile organic compounds. rasayanjournal.co.inresearchgate.net These sustainable methods not only offer environmental benefits but also provide economic advantages through higher yields and simplified workup procedures. rasayanjournal.co.in

High-Throughput Screening and Combinatorial Library Synthesis

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds against a biological target. nih.govufl.edu The pyrimidine scaffold is ideally suited for this approach due to its synthetic tractability, which allows for the creation of large, diverse combinatorial libraries. nih.gov

A powerful evolution of this strategy is DNA-Encoded Library Technology (DELT). nih.govacs.org In DELT, each unique pyrimidine-based molecule is covalently linked to a distinct DNA tag that serves as an identifiable barcode. This allows for the synthesis and screening of massive libraries, sometimes containing billions of compounds, in a single experiment. nih.gov The screening of pyrimidine-focused DNA-encoded libraries has successfully identified potent inhibitors for various therapeutic targets. nih.govacs.org This combination of combinatorial synthesis and HTS platforms significantly accelerates the identification of novel hit compounds from vast collections of molecules. acs.orgthermofisher.com

Preclinical Development and Translational Research Potential for Pyrimidine-Based Entities

The pyrimidine scaffold is a recurring motif in compounds with a wide array of biological activities, highlighting its immense translational potential. nih.govjrasb.com Extensive preclinical research has demonstrated the efficacy of pyrimidine derivatives in various disease models, paving the way for their development into clinical candidates.

Pyrimidine-based compounds have shown significant promise as:

Anticancer Agents: Numerous derivatives have been evaluated against various cancer cell lines, with some demonstrating potent activity and selectivity. gsconlinepress.commdpi.com For example, specific pyrimidine derivatives have shown strong inhibitory effects on cancer cell proliferation and have even inhibited lung metastasis in mouse models. nih.gov

Anticonvulsants: Novel pyrimidine-based derivatives have been identified as potent inhibitors of voltage-gated sodium channels, exhibiting robust antiepileptic activity in mouse models. nih.gov

Anti-inflammatory Agents: A recently discovered pyrimidine derivative showed significant potential for treating acute lung injury by reducing the inflammatory response in both cell-based assays and in vivo models. rsc.org

Antiviral Agents: Pyrimidine analogs have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1 strains. nih.gov

The successful progression of these diverse pyrimidine-based entities through preclinical studies underscores the scaffold's versatility and its continuing importance in the search for new medicines. gsconlinepress.comijpsr.com The wealth of research provides a strong foundation for the future translation of these promising compounds from the laboratory to the clinic.

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-ethylpyrimidine, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, chlorination of 4-ethylpyrimidine using phosphorus oxychloride (POCl₃) under reflux conditions yields the target product . Purification often involves column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol to achieve ≥95% purity. Key intermediates like 4-ethylpyrimidine can be monitored via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Standard characterization includes:

- NMR : H NMR (δ 8.5 ppm for pyrimidine protons) and C NMR (δ 160 ppm for C-Cl) .

- Mass Spectrometry : ESI-MS m/z 156.6 [M+H] .

- X-ray Crystallography : Used to confirm molecular geometry and bond angles (e.g., C-Cl bond length ~1.73 Å) .

- IR Spectroscopy : Absorbance at 750 cm (C-Cl stretch) .

Q. How should researchers handle safety and waste disposal for chlorinated pyrimidines?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation .

- Waste Management : Collect chlorinated waste in sealed containers labeled "halogenated organics" and dispose via licensed chemical waste facilities. Neutralize residual POCl₃ with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do substituents (e.g., ethyl vs. methyl) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ethyl group at the 4-position enhances steric hindrance, reducing reactivity in Suzuki-Miyaura couplings compared to methyl analogs. Computational studies (DFT/B3LYP) show that electron-donating substituents lower the activation energy for C-Cl bond cleavage by ~5 kcal/mol . Optimize conditions using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF at 80°C for 24 hours .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

- Methodological Answer : Discrepancies in dipole moments or HOMO-LUMO gaps (e.g., DFT vs. experimental) require:

- Benchmarking : Compare with higher-level methods like CCSD(T) or MP2 .

- Solvent Correction : Apply implicit solvent models (e.g., PCM) to calculations .

- Experimental Validation : Use UV-Vis spectroscopy (λmax ~270 nm in acetonitrile) to cross-check computational absorption spectra .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT tests on HeLa cells (IC₅₀ determination) with derivatives like 4-ethyl-2-aminopyrimidine .

- Molecular Docking : Target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Validate binding poses with MD simulations (AMBER force field) .

- Metabolic Stability : Perform microsomal stability assays (human liver microsomes, 1 mg/mL protein) to assess t₁/₂ .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

- Methodological Answer : Low melting point (~45°C) and hygroscopicity complicate crystallization. Strategies include:

- Slow Evaporation : Use tert-butyl methyl ether at 4°C for 7 days .

- Seeding : Introduce microcrystals from vapor diffusion in chloroform .

- Cryocrystallography : Collect data at 110 K to minimize thermal motion .

Data Presentation and Validation

Q. How should researchers statistically validate reaction yield data for this compound synthesis?

- Methodological Answer :

- Triplicate Runs : Report mean yields ± SD (e.g., 78 ± 3%).

- ANOVA : Compare catalyst efficiency (e.g., Pd vs. Ni) with p < 0.05 significance .

- Outlier Detection : Use Grubbs’ test to exclude anomalies (α = 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.